molecular formula C12H13BrN2O2 B1398013 tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 192189-17-6

tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Katalognummer: B1398013
CAS-Nummer: 192189-17-6
Molekulargewicht: 297.15 g/mol
InChI-Schlüssel: GYYPHTDECKDRTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the bromination of a pyrrolopyridine precursor followed by esterification. One common method includes the use of a palladium-catalyzed Larock indole synthesis to construct the pyrrolopyridine core . The reaction conditions often involve the use of palladium catalysts, bases, and solvents such as toluene or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Structural and Chemical Properties

  • Molecular Formula : C₁₂H₁₃BrN₂O₂
  • Molecular Weight : 297.15 g/mol
  • CAS Number : 226085-17-2

The compound features a pyrrolopyridine structure which is known for its diverse biological activities. The bromine substituent at the 3-position enhances its reactivity, making it suitable for further chemical modifications.

Drug Development

One of the primary applications of tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is in the development of new pharmaceuticals. It serves as a versatile intermediate in the synthesis of various bioactive compounds. For instance:

  • Inhibitors of SGK-1 Kinase : Research has indicated that derivatives of this compound can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in renal and cardiovascular diseases. This inhibition could lead to novel therapies for conditions such as hypertension and heart failure .

The compound has been studied for its potential biological activities, including:

  • Anticancer Properties : Some studies suggest that compounds derived from pyrrolopyridines exhibit anticancer effects by inducing apoptosis in cancer cells. The bromine atom may enhance these effects by participating in halogen bonding interactions within biological systems.
  • Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.

Chemical Biology

In chemical biology, this compound can be utilized as a probe to study protein interactions and cellular pathways due to its ability to selectively bind to specific targets within cells.

Case Study 1: Inhibition of SGK-1 Kinase

A study published in a patent application highlighted the utility of pyrrolopyridine derivatives as SGK-1 inhibitors. The research demonstrated that these compounds could modulate electrolyte balance and cell proliferation processes associated with renal function and cardiovascular health .

Case Study 2: Synthesis of Anticancer Agents

In another study focusing on anticancer agents, researchers synthesized a series of pyrrolopyridine derivatives from this compound. The resulting compounds were evaluated for their cytotoxicity against various cancer cell lines, showing promising results that warrant further exploration into their mechanisms of action.

Wirkmechanismus

The mechanism of action of tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and the pyrrolopyridine core play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-butyl 3-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Uniqueness: tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The tert-butyl ester group also enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry.

Biologische Aktivität

tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a compound belonging to the pyrrolo[2,3-c]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₃BrN₂O₂
  • Molecular Weight : 297.15 g/mol
  • CAS Number : 226085-17-2
  • Purity : ≥95% .

Biological Activity Overview

Research indicates that pyrrolo[2,3-c]pyridine derivatives, including this compound, exhibit various biological activities such as:

  • Antimicrobial Activity : Some derivatives have shown activity against bacteria and fungi.
  • Antitumor Activity : Certain compounds within this class have demonstrated cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : Investigations suggest potential applications in neurodegenerative diseases.

Antimicrobial Activity

Studies have indicated that pyrrolo[2,3-c]pyridine derivatives can inhibit the growth of various pathogens. For instance, compounds with similar structures have been evaluated for their effectiveness against Mycobacterium tuberculosis and other bacterial strains.

Table 1: Antimicrobial Activity of Pyrrolo[2,3-c]pyridine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AM. tuberculosis<0.15 µM
Compound BE. coli5 µM
Compound CS. aureus10 µM

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. The compound has been shown to exhibit cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of pyrrolo[2,3-c]pyridine derivatives on ovarian and breast cancer cells, it was found that:

  • Cytotoxicity : The compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cell lines.
  • Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research into the neuroprotective properties of pyrrolo[2,3-c]pyridine derivatives suggests their potential in treating neurodegenerative diseases. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties.

Table 2: Neuroprotective Effects of Pyrrolo[2,3-c]pyridine Derivatives

CompoundModel SystemObserved Effect
Compound DPC12 CellsIncreased viability under oxidative stress
Compound EMouse ModelReduced neuroinflammation

Structure-Activity Relationship (SAR)

The structure of pyrrolo[2,3-c]pyridine derivatives significantly influences their biological activity. Modifications at specific positions on the pyridine ring can enhance or diminish their pharmacological effects.

Key Findings:

  • Bromination at Position 3 : Enhances antimicrobial activity.
  • Substitution at Position 1 : Critical for antitumor efficacy.

Eigenschaften

IUPAC Name

tert-butyl 3-bromopyrrolo[2,3-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-4-5-14-6-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYPHTDECKDRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of Example 695J (0.32 g, 1.62 mmol), (BOC)2O (0.43 g, 1.94 mmol) and DMAP (50 mg) in 10 mL of dioxane was stirred overnight at room temperature. The reaction mixture was partitioned between water and EtOAc. The aqueous layer was extracted with additional EtOAc. The combined organic layers were washed with water, brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel eluting with 7:3 hexanes/ethyl acetate to provide 0.36 g (75%) of the desired product. MS (APCI) m/e 298 (M+H)+, 1H NMR (500 MHz, DMSO-d6): □ 9.29 (s, 1H), 8.28 (d, J=5.09 Hz, 1H), 8.16 (s, 1H), 7.55 (d, J=5.43 Hz, 1H), 1.65 (s, 9H).
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Reactant of Route 3
tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Reactant of Route 5
tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.